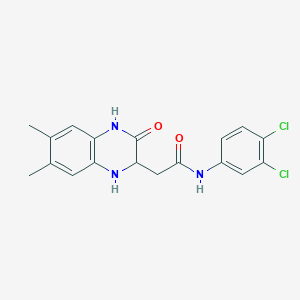

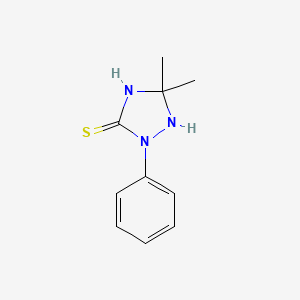

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, has been described in the literature . These compounds were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Chemical Reactions Analysis

The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines has been shown to depend on the reactivity of the aldehyde . More reactive aldehydes, such as formaldehyde, could lead to the formation of the cyclization product, N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs, in moderate to good yields (34–94 %) .Scientific Research Applications

Synthesis and Chemical Properties

- Fluorinated Heterocycles Synthesis : A study explored the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries, through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate. This process involves various chemical reactions and the use of benzamide as a directing group, demonstrating the compound's utility in synthesizing complex fluorinated structures (Wu et al., 2017).

Medical Imaging and Radiotracer Development

- PET Imaging of Solid Tumors : Benzamide analogs, including derivatives of tetrahydroquinoline, have been synthesized for use in positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. This highlights its potential application in cancer diagnosis (Tu et al., 2007).

Fluorophore Development for Biological Studies

- Fluorescence Studies : Novel fluorophores, including tetrahydroquinoline derivatives, have been designed and synthesized. These fluorophores have applications in studying nucleosides and oligodeoxyribonucleotides, indicating their use in molecular biology and genetics (Singh & Singh, 2007).

Pharmacological Applications

- Antimicrobial Agents : Novel fluorine-containing compounds with quinazolinone and thiazolidinone motifs, which may act as potential antimicrobial agents, have been synthesized and evaluated. This points towards its potential in developing new antimicrobial drugs (Desai, Vaghani, & Shihora, 2013).

Chemical Synthesis and Structural Studies

- Synthesis of Bridged Benzothiaoxazepine : A study focused on the diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, showcasing the compound's relevance in advanced organic synthesis (Borgohain et al., 2017).

Cancer Research

- Imaging Breast Cancer : Research on carbon-11 labeled benzamide analogs, including tetrahydroquinoline derivatives, has been conducted for imaging the proliferative status of breast tumors using PET. This emphasizes its role in cancer research and diagnostics (Tu et al., 2005).

Future Directions

The studies disclose that tetrahydroisoquinolines are potentially interesting lead pharmacophores that should be further explored . The QSAR models provided insights into the physicochemical properties of the investigated compounds . This suggests that “3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” and similar compounds could be of interest for future research in medicinal chemistry.

properties

IUPAC Name |

3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-7-10-21(11-8-16)30(28,29)26-13-3-5-17-15-20(9-12-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLPUEXSHJOONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)

![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2814952.png)

![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)

![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2814957.png)